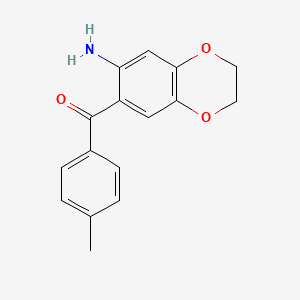

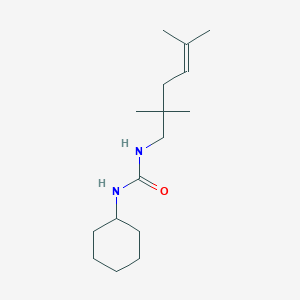

![molecular formula C19H18N2O2 B5572334 N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)

N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives often involves multi-step chemical reactions aimed at introducing specific functional groups that confer the desired chemical and biological properties. A common approach is the cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF, leading to the formation of various benzofuran carboxamide derivatives with potential antimicrobial activity (Idrees, Siddiqui, & Kola, 2019). This method demonstrates the versatility in synthesizing benzofuran derivatives with varied substituents.

Molecular Structure Analysis

The molecular structure of benzofuran carboxamides and their derivatives is crucial for their chemical properties and biological activities. Detailed structural analysis is often performed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of specific benzofuran derivatives reveals the importance of hydrogen bonds in determining the compound's solid-state packing and stability (Lin, Zhang, Xu, Ke, & Guo, 2001). These structural insights are fundamental for understanding the compound's interactions at the molecular level.

Chemical Reactions and Properties

Benzofuran carboxamides undergo various chemical reactions that modify their structure and enhance their chemical and biological activities. Functionalization reactions, for instance, play a critical role in the development of novel compounds with enhanced properties. An example is the carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, which demonstrates the utility of benzene-1,3,5-triyl triformate as a CO surrogate (Fu, Ying, & Wu, 2019). Such reactions highlight the compound's versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of benzofuran carboxamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in different chemical and pharmaceutical formulations. Although specific data on N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide may not be readily available, studies on related compounds provide a foundation for understanding the physical characteristics inherent to this class of compounds.

Chemical Properties Analysis

The chemical properties of benzofuran carboxamides, including reactivity, acidity/basicity, and photostability, are central to their applications in medicinal chemistry and materials science. For instance, the synthesis and antifungal activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrate the potential of benzofuran carboxamides in developing antifungal agents with significant activity against various phytopathogenic fungi (Wu, Hu, Kuang, Cai, Xue, & Wu, 2012).

Aplicaciones Científicas De Investigación

Potential Applications in Cancer Research

Compounds similar to N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide, like the histone deacetylase (HDAC) inhibitor MGCD0103, are being studied for their antitumor activity and promise as anticancer drugs. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting the therapeutic potential of related compounds in oncology (Zhou et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The optimization of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, such as A-966492, demonstrates the effectiveness of related compounds in inhibiting PARP enzymes, crucial for DNA repair in cancer cells. These inhibitors show significant oral bioavailability and efficacy in cancer models, suggesting potential applications in cancer therapy (Penning et al., 2010).

Novel Scaffold for Drug Development

Research on benzofuran-7-carboxamides as PARP-1 inhibitors introduces a novel scaffold for developing new therapeutic agents. These studies aim to optimize potency and elucidate structure-activity relationships, contributing to the discovery of new drugs for treating diseases related to DNA damage and repair mechanisms (Lee et al., 2012).

Propiedades

IUPAC Name |

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19(18-13-14-5-1-2-6-17(14)23-18)20-15-7-9-16(10-8-15)21-11-3-4-12-21/h1-2,5-10,13H,3-4,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCICUVSAPNUXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329826 | |

| Record name | N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

CAS RN |

385391-98-0 | |

| Record name | N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

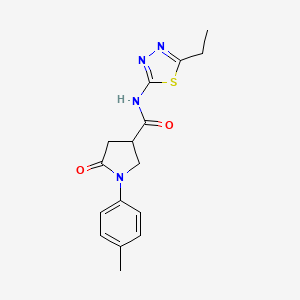

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)